Imino-tryptophan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

亚氨基色氨酸是色氨酸的衍生物,其特征在于存在亚氨基。

准备方法

合成路线和反应条件: 亚氨基色氨酸的合成通常涉及对色氨酸分子的修饰。 一种常见的合成方法是费歇尔吲哚合成法,该方法涉及在酸性条件下使环己酮与苯肼盐酸反应以形成吲哚结构 。然后通过后续反应引入亚氨基。

工业生产方法: 亚氨基色氨酸的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用催化剂和受控环境可以提高合成过程的效率。

化学反应分析

反应类型: 亚氨基色氨酸会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变亚氨基,导致形成胺衍生物。

取代: 取代反应可以在吲哚环或亚氨基上发生,导致形成各种产物。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤素、卤代烷烃和其他亲电试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能生成吲哚-3-羧酸衍生物,而还原可以生成胺取代的色氨酸衍生物 .

科学研究应用

Chemical Properties and Structure

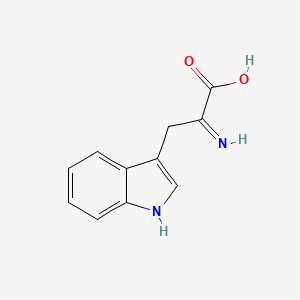

Imino-tryptophan has the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. Its structure consists of an indole ring attached to a propanoic acid moiety with an imine functional group. This unique structure contributes to its biological activities and potential applications.

Metabolic Pathways

This compound plays a significant role in metabolic pathways involving tryptophan. It is implicated in the kynurenine pathway, which is crucial for tryptophan degradation and has been linked to immune response modulation during infections such as COVID-19. Alterations in this pathway can influence systemic inflammation and disease severity .

Table 1: Key Metabolites in the Tryptophan-Kynurenine Pathway

| Metabolite | Role |

|---|---|

| Kynurenine | Modulates immune response |

| Indole-3-acetic acid (IAA) | Plant growth regulator |

| Serotonin | Neurotransmitter involved in mood regulation |

| Melatonin | Regulates sleep-wake cycles |

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its structural similarity to other biologically active compounds derived from tryptophan. Research indicates that derivatives of tryptophan can be utilized in the synthesis of drugs targeting various conditions, including depression and insomnia . The compound's ability to influence neurotransmitter synthesis makes it a candidate for further exploration in drug development.

Biomanufacturing

The industrial biomanufacturing of tryptophan derivatives, including this compound, is gaining traction due to advancements in synthetic biology. Engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum have been used to produce high yields of tryptophan derivatives through optimized biosynthetic pathways .

Table 2: Microorganisms Used for Tryptophan Derivative Production

| Microorganism | Derivative Produced | Yield |

|---|---|---|

| E. coli | Indole-3-acetic acid | 3.0 g/L |

| C. glutamicum | Indole-3-acetic acid | Up to 7.3 g/L |

Agricultural Applications

This compound and its derivatives are also utilized in agriculture as plant growth regulators. Indole-3-acetic acid, derived from tryptophan, is essential for root development and plant growth . The ability to manipulate these pathways can enhance crop yields and improve plant resilience.

Case Study 1: Tryptophan Derivatives in COVID-19 Research

A study highlighted the alterations in the tryptophan-kynurenine pathway during SARS-CoV-2 infection, indicating that modulation of this pathway could have therapeutic implications . The research demonstrated that inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in this pathway, could suppress inflammatory responses associated with COVID-19.

Case Study 2: Industrial Production of IAA

Research on the biosynthetic pathways for producing indole-3-acetic acid from engineered E. coli showed that specific gene modifications could significantly increase yield . This study emphasizes the potential for using this compound as a precursor in biotechnological applications for sustainable agricultural practices.

作用机制

亚氨基色氨酸的作用机制涉及其与特定分子靶标和途径的相互作用:

神经调节: 它调节大脑中D-丝氨酸的水平,D-丝氨酸对于神经传递至关重要。

多巴胺合成: 该化合物对D-DOPA具有高活性,有助于多巴胺合成.

类似化合物:

独特性: 亚氨基色氨酸因其亚氨基而独一无二,与其他色氨酸衍生物相比,它具有独特的化学性质和反应性。这种独特性使其在特定的科学和工业应用中具有价值。

总之,亚氨基色氨酸是一种用途广泛的化合物,在各个领域都具有巨大的潜力。其独特的化学结构和反应性使其成为科学研究和工业应用的宝贵工具。

相似化合物的比较

Tryptophan: The parent compound, essential for protein biosynthesis and a precursor to serotonin and melatonin.

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have significant biological activities.

Uniqueness: Imino-Tryptophan is unique due to its imino group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives. This uniqueness makes it valuable for specific scientific and industrial applications.

属性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC 名称 |

2-imino-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,12-13H,5H2,(H,14,15) |

InChI 键 |

LKYWXXAVLLVJAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

同义词 |

indole-3-pyruvic acid imine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。